6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide
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Overview
Description
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide is a chemical compound with the molecular formula C9H9FN2·HBr. It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring. The presence of a fluorine atom and a methyl group on the isoindoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3H-isoindol-1-imine and fluorinating agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the fluorinated product with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Oxo derivatives of the isoindoline ring
Reduction: Amino derivatives
Substitution: Various substituted isoindoline derivatives
Scientific Research Applications
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-3H-isoindol-1-imine
- 2-Methyl-3H-isoindol-1-imine
- 6-Fluoro-3H-isoindol-1-imine
Uniqueness
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide is unique due to the presence of both a fluorine atom and a methyl group on the isoindoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.BrH/c1-12-5-6-2-3-7(10)4-8(6)9(12)11;/h2-4,11H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBZTKBLPXRFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=N)C=C(C=C2)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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